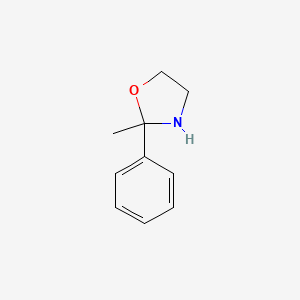

Oxazolidine, 2-methyl-2-phenyl-

Description

The exact mass of the compound Oxazolidine, 2-methyl-2-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Oxazolidine, 2-methyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazolidine, 2-methyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXMCDDVPLMEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NCCO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299256 | |

| Record name | Oxazolidine, 2-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65687-97-0 | |

| Record name | NSC128919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazolidine, 2-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Formation Mechanism of 2-Methyl-2-Phenyl-Oxazolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical principles and pathways governing the formation of 2-methyl-2-phenyl-oxazolidine. Oxazolidines are crucial five-membered heterocyclic compounds containing both oxygen and nitrogen atoms at the 1 and 3 positions, respectively.[1] They serve as vital chiral auxiliaries, synthetic intermediates, and core moieties in various biologically active compounds.[1][2] The synthesis of these heterocycles is a cornerstone of modern organic and medicinal chemistry. This document outlines the core reaction mechanism, provides a detailed experimental protocol for its synthesis, presents relevant quantitative data from analogous reactions, and uses detailed visualizations to clarify complex pathways.

Core Reaction Mechanism: Condensation of 2-Amino-1-Phenylethanol and Acetone

The most prevalent and straightforward method for synthesizing 1,3-oxazolidines is the condensation reaction between a β-amino alcohol and an aldehyde or ketone.[1] In the case of 2-methyl-2-phenyl-oxazolidine, the reactants are (racemic or enantiopure) 2-amino-1-phenylethanol and acetone.

The reaction proceeds through the formation of a key intermediate, a hemiaminal, which subsequently undergoes intramolecular cyclization and dehydration to yield the stable oxazolidine ring. The mechanism can also be described as involving a transient iminium ion, which is highly electrophilic and readily attacked by the hydroxyl group.[3][4]

The key steps are:

-

Nucleophilic Attack: The nitrogen atom of the amino alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This forms a zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral hemiaminal intermediate.

-

Iminium Ion Formation & Cyclization: The hydroxyl group of the hemiaminal is protonated (often catalyzed by a trace of acid or the solvent), making it a good leaving group (water). The lone pair on the nitrogen atom pushes out the water molecule, forming a transient, highly reactive iminium ion. The molecule's own hydroxyl group then acts as an intramolecular nucleophile, attacking the iminium carbon.

-

Deprotonation: The final step involves the deprotonation of the oxonium ion to yield the neutral 2-methyl-2-phenyl-oxazolidine product and regenerate the acid catalyst, if used.

The overall reaction is a reversible equilibrium. To drive the reaction towards the product, it is common to remove the water that is formed, for example, by using a Dean-Stark apparatus or a dehydrating agent like magnesium sulfate.[4]

Caption: The reaction mechanism for the formation of 2-methyl-2-phenyl-oxazolidine.

Experimental Protocols

The following is a representative protocol for the synthesis of 2-methyl-2-phenyl-oxazolidine. This procedure is based on established methods for the condensation of β-amino alcohols with ketones.[4]

Materials and Equipment:

-

2-Amino-1-phenylethanol

-

Acetone (anhydrous)

-

Toluene (anhydrous)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Round-bottom flask (100 mL)

-

Dean-Stark apparatus and condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Silica gel for column chromatography

Procedure:

-

Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser under a nitrogen or argon atmosphere.

-

Charging the Flask: To the flask, add 2-amino-1-phenylethanol (e.g., 1.37 g, 10 mmol) and 50 mL of anhydrous toluene.

-

Reactant Addition: Add an excess of anhydrous acetone (e.g., 2.90 g, 50 mmol, 5 equivalents).

-

Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent (toluene) and excess acetone using a rotary evaporator.

-

Purification: Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate again. The final product can be purified by flash column chromatography on silica gel if necessary.

References

Spectroscopic Characterization of 2-Methyl-2-Phenyl-Oxazolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-methyl-2-phenyl-oxazolidine. The document details predicted spectroscopic data based on the analysis of related compounds and established principles of spectroscopic interpretation. It also includes comprehensive experimental protocols for acquiring such data, aimed at professionals in research and drug development.

Chemical Structure and Overview

2-Methyl-2-phenyl-oxazolidine is a heterocyclic compound belonging to the oxazolidine family. Its structure consists of a five-membered ring containing both nitrogen and oxygen atoms, substituted at the 2-position with both a methyl and a phenyl group. This structure is of interest in medicinal chemistry and organic synthesis due to the prevalence of the oxazolidine core in various biologically active molecules.

Predicted Spectroscopic Data

Due to the limited availability of published spectra specifically for 2-methyl-2-phenyl-oxazolidine, the following data tables are based on predicted values derived from spectral data of analogous structures and general principles of spectroscopy.

¹H NMR Spectroscopy Data (Predicted)

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyl-2-Phenyl-Oxazolidine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (at C2) | 1.6 - 1.8 | Singlet | 3H |

| -CH₂- (at C5) | 3.8 - 4.2 | Multiplet | 2H |

| -CH₂- (at C4) | 3.0 - 3.4 | Multiplet | 2H |

| N-H | 1.5 - 2.5 (broad) | Singlet | 1H |

| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H |

Note: The solvent used for NMR analysis will affect the chemical shifts, particularly for the N-H proton.

¹³C NMR Spectroscopy Data (Predicted)

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methyl-2-Phenyl-Oxazolidine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (at C2) | 25 - 30 |

| C -2 | 95 - 105 |

| C -4 | 45 - 55 |

| C -5 | 65 - 75 |

| Phenyl C -ipso | 140 - 150 |

| Phenyl C -ortho | 125 - 130 |

| Phenyl C -meta | 128 - 132 |

| Phenyl C -para | 127 - 131 |

Infrared (IR) Spectroscopy Data (Predicted)

Table 3: Predicted IR Absorption Bands for 2-Methyl-2-Phenyl-Oxazolidine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1180 - 1360 | Medium |

| C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) Data (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Methyl-2-Phenyl-Oxazolidine

| m/z | Predicted Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 162 | [M - CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of 2-methyl-2-phenyl-oxazolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of 2-methyl-2-phenyl-oxazolidine is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1] The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[1] For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[2] The data is then processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy

For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, applying a drop to a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate.[4][5] Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a disc.[6] The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[7] A background spectrum of the empty sample compartment is typically recorded and subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer.[8] Electron Impact (EI) is a common ionization technique for this type of molecule, which involves bombarding the sample with a high-energy electron beam.[9] This causes the molecule to ionize and fragment. The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.[10] The resulting mass spectrum provides information about the molecular weight and the structure of the fragments.[11]

Conclusion

References

- 1. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]

- 2. books.rsc.org [books.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Methyl-2-Phenyl-Oxazolidine: Chemical Properties and Reactivity

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-methyl-2-phenyl-oxazolidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues and established principles of oxazolidine chemistry to predict its characteristics and behavior.

Chemical Properties

| Property | 2-Methyl-2-phenyl-oxazolidine (Predicted/Calculated) | (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone[1] | 2-Methyl-3-phenyl-oxazolidine[2] | 2-Phenyl-1,3-oxazolidine[3] | 2-Methyl-2-oxazoline[4] |

| CAS Number | Not available | 16251-45-9 | 16250-89-8 | 3394-32-9 | 1120-64-5 |

| Molecular Formula | C10H13NO | C10H11NO2 | C10H13NO | C9H11NO | C4H7NO |

| Molecular Weight | 163.22 g/mol | 177.20 g/mol | 163.22 g/mol | 149.19 g/mol | 85.10 g/mol |

| Melting Point | Not available | 121-123 °C | Not available | Not available | Not applicable (liquid) |

| Boiling Point | Not available | Not available | Not available | Not available | 109.5-110.5 °C |

| Density | Not available | Not available | Not available | Not available | 1.005 g/mL at 25 °C |

| Solubility | Expected to be soluble in organic solvents. | Soluble in chloroform. | Not available | Not available | Not available |

Synthesis

Oxazolidines are typically synthesized through the condensation reaction of a β-amino alcohol with an aldehyde or a ketone.[5] For 2-methyl-2-phenyl-oxazolidine, the logical synthetic route would involve the reaction of 2-aminoethanol with acetophenone. This reaction is generally reversible and often requires the removal of water to drive the equilibrium towards the oxazolidine product.

References

A Technical Guide to the Solubility of 2-methyl-2-phenyl-oxazolidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-methyl-2-phenyl-oxazolidine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on chemical principles and furnishes detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like."[1] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 2-methyl-2-phenyl-oxazolidine, featuring both polar and non-polar regions, suggests a nuanced solubility profile.

-

Polar Characteristics: The oxazolidine ring contains nitrogen and oxygen atoms, which are electronegative and can participate in hydrogen bonding as acceptors. This imparts a degree of polarity to the molecule.

-

Non-Polar Characteristics: The presence of a phenyl group and a methyl group contributes significant non-polar character to the molecule.

Based on this structure, 2-methyl-2-phenyl-oxazolidine is expected to exhibit good solubility in a range of common organic solvents. It is likely to be soluble in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.

-

Protic Solvents: Such as ethanol and methanol, which can act as hydrogen bond donors to the nitrogen and oxygen atoms of the oxazolidine ring.

-

Non-Polar Solvents: Such as toluene and hexane, due to the non-polar phenyl and methyl groups. However, solubility in highly non-polar solvents may be more limited compared to solvents with intermediate polarity.

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The following are established methodologies for determining the solubility of an organic compound.

3.1. General Qualitative Solubility Test

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

2-methyl-2-phenyl-oxazolidine

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, ethyl acetate, acetone, ethanol, methanol)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 20-30 mg of 2-methyl-2-phenyl-oxazolidine into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[1]

-

Visually inspect the solution. A compound is considered soluble if it completely dissolves, leaving no visible solid particles. It is partially soluble if some, but not all, of the solid dissolves. It is insoluble if the solid does not appear to dissolve at all.

-

Record the observations for each solvent.

3.2. Quantitative Solubility Determination by Gravimetric Method

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

2-methyl-2-phenyl-oxazolidine

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for solvent evaporation

Procedure:

-

Prepare a saturated solution by adding an excess amount of 2-methyl-2-phenyl-oxazolidine to a known volume of the solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.

-

Transfer the clear, saturated solution to a pre-weighed vial.

-

Record the exact volume of the transferred solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of solution transferred (L)

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: General workflow for quantitative solubility determination.

References

Thermal Stability of 2-Methyl-2-Phenyl-Oxazolidine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-2-phenyl-oxazolidine is a heterocyclic compound with potential applications in organic synthesis and as a building block for more complex molecules. Understanding its thermal stability is crucial for determining its shelf-life, processing conditions, and potential degradation pathways. This guide summarizes the available data on related compounds to infer the thermal properties of 2-methyl-2-phenyl-oxazolidine and provides detailed experimental protocols for its characterization.

Inferred Thermal Stability from Related Compounds

Data from Poly(2-methyl-2-oxazoline)

While data for the monomer is unavailable, studies on the polymer, poly(2-methyl-2-oxazoline), provide insights into the thermal stability of the oxazoline ring system. Thermogravimetric analysis (TGA) has shown that the thermal destruction of poly(2-methyl-2-oxazoline) commences at temperatures above 209 °C. This suggests that the core oxazoline structure is relatively stable to heat.

Table 1: Thermal Stability Data for Poly(2-methyl-2-oxazoline)

| Material | Onset of Thermal Decomposition (°C) |

| Poly(2-methyl-2-oxazoline) | > 209 |

Hydrolytic Stability of Phenyl-Substituted Oxazolidines

Research on the hydrolytic stability of various oxazolidine derivatives indicates that the substituents on the ring play a significant role. Studies have shown that 2-phenyl substituted oxazolidines are more susceptible to hydrolysis compared to their 2-methyl counterparts[1]. This suggests that 2-methyl-2-phenyl-oxazolidine may also be sensitive to moisture, which could impact its overall stability and handling requirements. The hydrolysis typically proceeds through ring-opening mechanisms[1][2][3].

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal stability of a compound like 2-methyl-2-phenyl-oxazolidine.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5% and 10% mass loss occur (T5 and T10, respectively). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase the thermal history of the sample. For example:

-

Heat from 25 °C to 200 °C at 10 °C/min.

-

Cool from 200 °C to -50 °C at 10 °C/min.

-

Heat from -50 °C to 250 °C at 10 °C/min.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization), as well as step changes in the baseline (glass transition).

Mandatory Visualizations

Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for Thermal Stability Assessment.

Logical Relationship of Stability Factors

Caption: Factors Influencing Compound Stability.

Conclusion

While direct experimental data on the thermal stability of 2-methyl-2-phenyl-oxazolidine is currently lacking, analysis of related compounds provides valuable insights. The oxazoline ring system is expected to be thermally stable to at least 200 °C. However, the presence of a phenyl group at the 2-position may increase its susceptibility to hydrolysis, which is an important consideration for its handling and storage. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of the thermal stability of 2-methyl-2-phenyl-oxazolidine, which is essential for its potential application in research and development.

References

Crystal Structure of 2-Methyl-2-Phenyl-Oxazolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-methyl-2-phenyl-oxazolidine derivatives, focusing on a comprehensively studied example to illustrate the key structural features, experimental methodologies, and analytical approaches relevant to this class of compounds. The information presented is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction to 2-Methyl-2-Phenyl-Oxazolidine Derivatives

The 1,3-oxazolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The substitution at the 2-position with both a methyl and a phenyl group introduces a chiral center and specific steric and electronic properties that influence the molecule's conformation and intermolecular interactions. Understanding the three-dimensional structure of these derivatives at the atomic level through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel therapeutics.

This guide will focus on the detailed crystal structure analysis of a representative derivative, 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol, to provide a foundational understanding of the crystallographic features of this class of molecules.

Experimental Protocols

A reproducible and well-documented experimental workflow is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections detail the synthesis, crystallization, and structure determination protocols for the representative 2-methyl-2-phenyl-oxazolidine derivative.

Synthesis and Crystallization

The synthesis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol has been reported and serves as a model for obtaining similar derivatives.[1] Colorless, needle-like crystals suitable for X-ray diffraction were obtained through recrystallization from an ethanol/water solution.[1]

General Crystallization Method:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution of the compound can promote the growth of high-quality crystals.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.[2][3]

Instrumentation and Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a micro-focus sealed X-ray tube and a detector.[4] The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected by rotating the crystal and recording the diffraction pattern of X-rays.[2][3][5]

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The resulting electron density map is used to build a molecular model. This model is then refined against the experimental data to optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Crystal Structure Analysis

The following sections present a detailed analysis of the crystal structure of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol.

Molecular Structure and Conformation

The asymmetric unit of the crystal contains one molecule of the compound. The central 1,3-oxazolidine ring is not planar and adopts an envelope conformation, with the nitrogen atom out of the plane of the other four atoms.[1] This puckering is a common feature of five-membered rings and is crucial for determining the overall shape of the molecule. The dihedral angles between the mean plane of the oxazolidine ring and the attached aromatic rings (4-bromophenol and 1,3,5-trimethylbenzene) are significant, indicating a non-planar overall molecular structure.[1]

Crystallographic Data

The following table summarizes the key crystallographic data and refinement details for 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol.[1]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₄BrNO₂ |

| Formula Weight | 390.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 21.1019 (3) |

| b (Å) | 9.01359 (11) |

| c (Å) | 10.03985 (11) |

| β (°) | 96.1425 (11) |

| Volume (ų) | 1898.66 (4) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Cu Kα |

| µ (mm⁻¹) | 3.03 |

| Reflections collected | 21431 |

| Independent reflections | 4096 |

| R_int | 0.043 |

| R[F² > 2σ(F²)] | 0.033 |

| wR(F²) | 0.096 |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the case of the title compound, adjacent molecules are linked into layers by C—H···O hydrogen bonds and C—H···π interactions.[1] These layers are further stabilized by van der Waals forces.[1]

To quantitatively analyze these interactions, a Hirshfeld surface analysis was performed. This analysis maps the intermolecular contacts on a 3D surface around the molecule. For the representative compound, the most significant contributions to the crystal packing are from H···H (58.2%), C···H/H···C (18.9%), and Br···H/H···Br (11.5%) contacts.[1]

Visualization of Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental and logical workflows.

Biological Relevance and Signaling Pathways

While the specific biological activity and signaling pathways for 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol are not extensively detailed in the literature, the broader class of oxazolidine derivatives is known for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[6][7][8] For instance, the well-known antibiotic Linezolid contains an oxazolidinone ring, a related heterocyclic system. The biological activity of these compounds is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors. The precise three-dimensional structure determined by X-ray crystallography is essential for understanding these interactions at a molecular level and for the design of more potent and selective analogs.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 2-methyl-2-phenyl-oxazolidine derivatives, using a specific, well-characterized example. The methodologies for synthesis, crystallization, and X-ray diffraction analysis have been outlined, and the key structural features, including molecular conformation and intermolecular interactions, have been discussed. The provided visualizations offer a clear understanding of the experimental and analytical workflows. While the biological activity of this specific subclass is still an area of active research, the structural insights gained from crystallographic studies are fundamental for the future development of these compounds as potential therapeutic agents.

References

- 1. Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N , O -acetalization/aza Michael addition domino reaction between N -Boc py ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02290G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Oxazolidine, 2-phenyl- | C9H11NO | CID 347092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Review of 2,2-Disubstituted Oxazolidine Research: Synthesis, Stability, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

While specific research on 2-methyl-2-phenyl-oxazolidine is limited in publicly available literature, this technical guide provides a comprehensive overview of the broader class of 2,2-disubstituted oxazolidines. By examining the synthesis, characterization, stability, and biological activities of structurally related compounds, we can infer the potential properties and research avenues for this specific molecule. This review summarizes key findings from the literature to guide future research and development in this area.

Synthesis of 2,2-Disubstituted Oxazolidines

The primary and most traditional method for synthesizing oxazolidines is the condensation reaction between a 2-aminoalcohol and an aldehyde or, in the case of 2,2-disubstituted oxazolidines, a ketone. This reaction is typically reversible and acid-catalyzed.

General Reaction Scheme:

A Proposed Framework for the Preliminary Biological Activity Screening of 2-Methyl-2-Phenyl-Oxazolidine

Introduction

The oxazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of a significant class of synthetic antibacterial agents.[1][2][3] The most notable example is Linezolid, an antibiotic effective against a range of multi-drug resistant Gram-positive bacteria.[1][2] The mechanism of action for these antibacterial agents typically involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][4][5] Beyond antibacterial applications, oxazolidinone derivatives have been explored for a variety of therapeutic areas, including antituberculosis, anticancer, anti-inflammatory, and neurological applications.[3][6] This document outlines a proposed in-depth technical guide for the preliminary biological activity screening of a specific, less-studied derivative, 2-methyl-2-phenyl-oxazolidine. The proposed screening cascade is designed to assess its potential antibacterial, antifungal, and cytotoxic properties, providing a foundational dataset for further drug development efforts.

Proposed Screening Cascade

The preliminary biological evaluation of 2-methyl-2-phenyl-oxazolidine will be conducted in a tiered approach, beginning with broad-spectrum antimicrobial screening, followed by determination of minimum inhibitory concentrations for active hits, and concluding with an initial assessment of cytotoxicity to gauge selectivity.

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This initial screening provides a qualitative assessment of the compound's ability to inhibit microbial growth.

-

Microbial Strains:

-

Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

-

Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungal strains: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404)

-

-

Methodology:

-

Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.

-

Inoculate the surface of the agar plates uniformly with a standardized microbial suspension (0.5 McFarland standard).

-

Create sterile wells (6 mm diameter) in the agar using a cork borer.

-

Add a specific concentration (e.g., 100 µg/mL) of 2-methyl-2-phenyl-oxazolidine dissolved in a suitable solvent (e.g., DMSO) to the wells.

-

Use the solvent as a negative control and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

For strains showing susceptibility in the agar well diffusion assay, the MIC is determined to quantify the lowest concentration of the compound that inhibits visible microbial growth.

-

Methodology:

-

Perform serial two-fold dilutions of 2-methyl-2-phenyl-oxazolidine in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculate each well with a standardized microbial suspension.

-

Include a positive control (microbe without compound) and a negative control (broth only) in each plate.

-

Incubate the plates under the same conditions as the agar well diffusion assay.

-

Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the compound to mammalian cells, providing an early indication of its therapeutic index.

-

Cell Line: A human cell line such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells) can be used.

-

Methodology:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-methyl-2-phenyl-oxazolidine for 24-48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation

Table 1: Hypothetical Results of Antimicrobial Susceptibility Testing (Zone of Inhibition in mm)

| Microbial Strain | Gram Stain/Type | 2-methyl-2-phenyl-oxazolidine (100 µg/mL) | Ciprofloxacin (10 µg/mL) | Fluconazole (25 µg/mL) |

| S. aureus | Gram-positive | 18 | 25 | N/A |

| B. subtilis | Gram-positive | 16 | 22 | N/A |

| E. coli | Gram-negative | 8 | 28 | N/A |

| P. aeruginosa | Gram-negative | - | 24 | N/A |

| C. albicans | Fungus | 12 | N/A | 20 |

| A. niger | Fungus | - | N/A | 18 |

'-' indicates no inhibition zone.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) and Cytotoxicity (IC50) Data

| Microbial Strain | MIC (µg/mL) | Human Cell Line (HEK293) | IC50 (µg/mL) |

| S. aureus | 16 | HEK293 | > 256 |

| B. subtilis | 32 | HEK293 | > 256 |

| C. albicans | 64 | HEK293 | > 256 |

Proposed Mechanism of Action

Based on the established mechanism of action for antibacterial oxazolidinones, it is hypothesized that 2-methyl-2-phenyl-oxazolidine, if active, would inhibit bacterial protein synthesis.[2][5] The compound is proposed to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation.

Conclusion

This document provides a comprehensive framework for the preliminary biological screening of 2-methyl-2-phenyl-oxazolidine. The proposed workflow, from initial antimicrobial susceptibility testing to cytotoxicity assessment, is designed to efficiently evaluate its potential as a therapeutic agent. The detailed experimental protocols and data presentation formats offer a clear roadmap for researchers. The hypothesized mechanism of action, based on the well-understood pharmacology of the oxazolidinone class, provides a starting point for future mechanistic studies. The successful execution of this screening cascade would yield crucial data to guide the subsequent stages of drug discovery and development for this compound.

References

- 1. Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application of 2-Methyl-2-Phenyl-Oxazolidine and its Analogs in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-methyl-2-phenyl-oxazolidine and its structurally similar analogs as chiral auxiliaries in asymmetric synthesis. The focus is on leveraging these chiral scaffolds to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions, which are critical in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Introduction to Oxazolidine Auxiliaries

Chiral oxazolidinones and their derivatives are powerful tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. These auxiliaries, temporarily attached to a prochiral substrate, direct the approach of a reactant to one of the two diastereotopic faces of the molecule. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse. The 2-methyl-2-phenyl-oxazolidine scaffold, derived from chiral amino alcohols like phenylglycinol, offers a rigid framework that effectively biases the conformation of the attached substrate, leading to high diastereoselectivity in a variety of reactions.

Key Applications in Asymmetric Synthesis

The primary applications of 2-methyl-2-phenyl-oxazolidine and its analogs lie in the stereoselective functionalization of carbonyl compounds. By forming an N-acyl derivative, the oxazolidine auxiliary activates the α-carbon for enolization and subsequent diastereoselective reactions.

Asymmetric Alkylation

Asymmetric alkylation of N-acyl oxazolidinone derivatives is a robust method for the synthesis of chiral carboxylic acid derivatives. The bulky substituent at the C4 or C5 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Workflow for Asymmetric Alkylation

Caption: General workflow for asymmetric alkylation using a chiral oxazolidine auxiliary.

Asymmetric Aldol Reactions

The N-acyl derivatives of oxazolidinones are widely used to control the stereochemistry of aldol reactions. The formation of a (Z)-enolate, often promoted by boron or titanium Lewis acids, followed by reaction with an aldehyde, leads to the formation of syn- or anti-aldol products with high diastereoselectivity.

Quantitative Data Summary

The following tables summarize the quantitative data for asymmetric reactions using oxazolidinone auxiliaries structurally related to 2-methyl-2-phenyl-oxazolidine.

Table 1: Asymmetric Aldol Reaction with (4S,5R)-4-Methyl-5-Phenyl-Oxazolidin-2-one Derivative

| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 1 | 2-Benzyloxyacetaldehyde | 3:1 | 98 | [1] |

Table 2: Synthesis of Chiral 1,3-Oxazolidine Derivatives via Multi-Component Reaction

| Entry | Epoxide | Diastereoselectivity (dr) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| 1 | Styrene Oxide | >95:5 | 85 | 65 | |

| 2 | 4-Chlorostyrene Oxide | >95:5 | 90 | 72 |

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation of an N-Acyl Oxazolidinone

This protocol is adapted from established procedures for Evans-type auxiliaries and can be applied to N-acyl derivatives of 2-methyl-2-phenyl-oxazolidine.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of the chiral oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

-

Slowly add the desired acyl chloride (1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.

-

Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) in THF dropwise, and stir the mixture for 30 minutes at -78 °C to form the enolate.

-

Add the alkylating agent (e.g., alkyl halide, 1.2 equiv.) neat or as a solution in THF.

-

Stir the reaction at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.

-

Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

To a solution of the alkylated product (1.0 equiv.) in a mixture of THF and water (4:1) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide monohydrate (2.0 equiv.).

-

Stir the mixture at 0 °C for 4 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite.

-

Acidify the mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

-

Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Decision Pathway for Asymmetric Synthesis

Caption: Decision-making process for employing oxazolidine auxiliaries in asymmetric synthesis.

Protocol 2: Asymmetric Aldol Reaction using a Titanium Enolate of an N-Acyl Oxazolidinone

This protocol describes a representative procedure for a diastereoselective aldol reaction.

-

Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.

-

Add titanium tetrachloride (1.1 equiv., 1M solution in DCM) dropwise, and stir for 30 minutes.

-

Add diisopropylethylamine (DIPEA, 2.5 equiv.) dropwise and stir for 2 hours at 0 °C to generate the titanium enolate.

-

Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv.).

-

Stir at -78 °C for 1-2 hours, then warm to 0 °C over 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the aldol adduct by flash column chromatography.

Conclusion

2-Methyl-2-phenyl-oxazolidine and its analogs are valuable chiral auxiliaries for asymmetric synthesis, providing a reliable and predictable method for controlling stereochemistry in key bond-forming reactions. The protocols outlined in this document, along with the summarized quantitative data, serve as a practical guide for researchers in the design and execution of stereoselective syntheses. The straightforward procedures for attachment, diastereoselective transformation, and removal make these auxiliaries a practical choice in the development of complex chiral molecules.

References

Protocol for N-acylation of 2-methyl-2-phenyl-oxazolidine

Application Note

Introduction

N-acylated oxazolidines are important intermediates in organic synthesis, serving as chiral auxiliaries and building blocks for various bioactive molecules. The N-acylation of oxazolidines is a fundamental transformation that introduces an acyl group onto the nitrogen atom of the oxazolidine ring. This protocol provides a general method for the N-acylation of 2-methyl-2-phenyl-oxazolidine using common acylating agents such as acid chlorides or acid anhydrides in the presence of a base. The described method is a standard and widely applicable procedure for the acylation of secondary amines and related heterocyclic compounds.

Principle of the Method

The N-acylation of 2-methyl-2-phenyl-oxazolidine proceeds via nucleophilic acyl substitution. The nitrogen atom of the oxazolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acid chloride or anhydride). A base, typically a tertiary amine like triethylamine, is used to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, driving the equilibrium towards the product. A catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can be added to accelerate the reaction, particularly when using less reactive acylating agents like acid anhydrides.[1][2]

Data Presentation

The following table summarizes representative yields for the N-acylation of various oxazolidinone chiral auxiliaries with different acylating agents and reaction conditions, which can serve as a reference for the expected outcome of the N-acylation of 2-methyl-2-phenyl-oxazolidine.

| Chiral Auxiliary | Acylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |

| (R)-4-phenyl-2-oxazolidinone | Phenylacetic acid (2.0 eq) | Pivaloyl chloride, Triethylamine | Toluene | 80 | [3] |

| (R)-4-benzyl-2-oxazolidinone | Phenylacetic acid (2.0 eq) | Pivaloyl chloride, Triethylamine | Toluene | 85 | [3] |

| (R)-4-isopropyl-2-oxazolidinone | Phenylacetic acid (2.0 eq) | Pivaloyl chloride, Triethylamine | Toluene | 82 | [3] |

| 4-benzyl-2-oxazolidinone | Propionic anhydride | Triethylamine, DMAP (cat.) | Toluene | Not specified | [2] |

| Oxazolidin-2-one | Various acid chlorides | Electrogenerated base | MeCN | Good to excellent | [4] |

Experimental Protocols

This protocol describes a general procedure for the N-acylation of 2-methyl-2-phenyl-oxazolidine using an acid chloride as the acylating agent.

Materials

-

2-methyl-2-phenyl-oxazolidine

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (Et₃N)

-

4-(N,N-dimethylamino)pyridine (DMAP) (optional, catalytic amount)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, Toluene)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

Procedure

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-2-phenyl-oxazolidine (1.0 eq).

-

Dissolve the substrate in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).

-

Add triethylamine (1.2-1.5 eq).

-

If desired, add a catalytic amount of DMAP (0.05-0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Acylating Agent:

-

Dissolve the acyl chloride (1.1-1.2 eq) in a small amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred reaction mixture at 0 °C over a period of 15-30 minutes.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-acylated 2-methyl-2-phenyl-oxazolidine.

-

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the N-acylation of 2-methyl-2-phenyl-oxazolidine.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical relationship of reactants and conditions in the N-acylation reaction.

References

Application Notes and Protocols: 2-Methyl-2-phenyl-oxazolidine as a Protecting Group for Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multistep synthesis of complex molecules, particularly in drug development, the selective protection and deprotection of functional groups is a critical strategy. Amino alcohols are valuable bifunctional building blocks, and the temporary protection of both the amino and hydroxyl functionalities in a single step can streamline synthetic routes. The 2-methyl-2-phenyl-oxazolidine group, derived from the condensation of an amino alcohol with acetophenone, serves as a robust and versatile protecting group. This acetal-like structure is generally stable under neutral to basic conditions, allowing for a wide range of chemical transformations on other parts of the molecule. The protecting group can be readily removed under mild acidic conditions, regenerating the free amino alcohol.

Applications

The 2-methyl-2-phenyl-oxazolidine protecting group is particularly useful in synthetic sequences where nucleophilic attack or oxidation of the amino and hydroxyl groups needs to be prevented. Key applications include:

-

Peptide Synthesis: Protection of amino alcohol moieties within peptide structures during coupling reactions.

-

Asymmetric Synthesis: Temporary protection of chiral amino alcohols to prevent racemization or unwanted side reactions at the stereogenic centers.

-

Natural Product Synthesis: Masking of amino alcohol functionalities in complex intermediates.

-

Drug Discovery: Facilitating the synthesis of libraries of compounds derived from amino alcohol scaffolds.

Chemical Principles

The formation of the 2-methyl-2-phenyl-oxazolidine is a reversible acid-catalyzed condensation reaction between an amino alcohol and acetophenone. The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable five-membered oxazolidine ring.

The deprotection is the reverse reaction, an acid-catalyzed hydrolysis. Protonation of the ring oxygen or nitrogen facilitates ring-opening to an iminium ion intermediate, which is then hydrolyzed to release the free amino alcohol and acetophenone.

Data Summary

The efficiency of the protection and deprotection reactions can vary depending on the specific amino alcohol substrate and the reaction conditions employed. The following tables provide representative data for the formation and cleavage of 2-methyl-2-phenyl-oxazolidine protecting groups with various amino alcohols.

Table 1: Formation of 2-Methyl-2-phenyl-oxazolidine Protected Amino Alcohols

| Entry | Amino Alcohol | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Aminoethanol | p-TsOH (5) | Toluene | 110 | 4 | 92 |

| 2 | (S)-2-Amino-1-propanol | BF₃·OEt₂ (10) | DCM | 25 | 6 | 88 |

| 3 | (R)-2-Phenylglycinol | p-TsOH (5) | Toluene | 110 | 5 | 95 |

| 4 | 3-Amino-1-propanol | Montmorillonite K10 | Toluene | 110 | 3 | 85 |

Note: Data are representative examples and may vary based on experimental scale and specific conditions.

Table 2: Deprotection of 2-Methyl-2-phenyl-oxazolidine Protected Amino Alcohols

| Entry | Protected Amino Alcohol from Entry | Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1 | 2M HCl | THF/H₂O (1:1) | 25 | 2 | 98 |

| 2 | 2 | 1M HCl | Methanol | 40 | 3 | 96 |

| 3 | 3 | Acetic Acid/H₂O (4:1) | Dioxane | 50 | 4 | 93 |

| 4 | 4 | 2M HCl | THF/H₂O (1:1) | 25 | 2.5 | 97 |

Note: Data are representative examples and may vary based on experimental scale and specific conditions.

Experimental Protocols

Protocol 1: General Procedure for the Protection of Amino Alcohols as 2-Methyl-2-phenyl-oxazolidines

Materials:

-

Amino alcohol (1.0 eq)

-

Acetophenone (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

-

Toluene

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the amino alcohol (10 mmol), acetophenone (12 mmol), and p-toluenesulfonic acid monohydrate (0.95 g, 0.5 mmol).

-

Add a sufficient volume of toluene to suspend the reagents (approximately 50 mL).

-

Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-methyl-2-phenyl-oxazolidine derivative.

Protocol 2: General Procedure for the Deprotection of 2-Methyl-2-phenyl-oxazolidines

Materials:

-

2-Methyl-2-phenyl-oxazolidine protected amino alcohol (1.0 eq)

-

2M Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the 2-methyl-2-phenyl-oxazolidine protected amino alcohol (5 mmol) in a mixture of THF and water (1:1, 20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2M aqueous HCl (10 mL, 20 mmol) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL) to remove the acetophenone byproduct.

-

The aqueous layer containing the free amino alcohol can be concentrated under reduced pressure. Further purification, if necessary, can be achieved by recrystallization or chromatography.

Visualizations

Caption: Formation of 2-methyl-2-phenyl-oxazolidine.

Application Notes and Protocols: Diastereoselective Alkylation of 2-Phenyl-Oxazolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, which is critical in the synthesis of chiral drugs and complex natural products. The use of chiral auxiliaries is a robust and well-established strategy to achieve high levels of stereoselectivity. Among these, oxazolidine-based auxiliaries, particularly those derived from readily available chiral amino alcohols, have proven to be highly effective. This document provides detailed application notes and protocols for the diastereoselective alkylation of N-acylated 2-phenyl-oxazolidine derivatives, a class of chiral auxiliaries that provides excellent stereocontrol in the formation of α-chiral carboxylic acid derivatives.

While direct literature on the diastereoselective alkylation of 2-methyl-2-phenyl-oxazolidine derivatives is sparse, the principles and protocols can be effectively illustrated using the closely related and extensively studied N-acyl-4-phenyl-oxazolidin-2-one system. The stereochemical outome is dictated by the bulky substituent on the oxazolidine ring, which directs the approach of the electrophile to the enolate intermediate.

Principle of Diastereoselective Alkylation

The diastereoselective alkylation of N-acyl-2-phenyl-oxazolidine derivatives proceeds through a three-step sequence:

-

Acylation: The chiral oxazolidine auxiliary is first acylated with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl oxazolidine.

-

Diastereoselective Enolate Formation and Alkylation: The N-acyl oxazolidine is then treated with a strong base, typically at low temperature, to form a rigid, chelated enolate. The chiral auxiliary shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This results in a highly diastereoselective alkylation.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the alkylated product to yield the desired α-substituted chiral carboxylic acid, alcohol, or other derivatives, and the auxiliary can often be recovered and reused.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the synthesis of a commonly used oxazolidinone auxiliary from (1R,2S)-(-)-norephedrine.

Materials:

-

(1R,2S)-(-)-Norephedrine

-

Diethyl carbonate

-

Potassium carbonate (anhydrous)

-

Toluene

Procedure:

-

To a solution of (1R,2S)-(-)-norephedrine (1 equivalent) in toluene, add diethyl carbonate (1.5 equivalents) and anhydrous potassium carbonate (0.1 equivalents).

-

Heat the mixture to reflux with a Dean-Stark trap to remove ethanol and water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Protocol 2: Acylation of the Chiral Auxiliary

This protocol describes the N-acylation of the chiral oxazolidinone with propionyl chloride.

Materials:

-

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 equivalents) dropwise, and stir the mixture for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 equivalents) dropwise, and continue stirring at -78 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.

Protocol 3: Diastereoselective Alkylation

This protocol details the diastereoselective alkylation of the N-propionyl oxazolidinone with benzyl bromide.

Materials:

-

N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

-

Benzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add NaHMDS (1.1 equivalents) dropwise, and stir the mixture for 30-60 minutes at -78 °C to form the sodium enolate.

-

Add benzyl bromide (1.2 equivalents) dropwise, and continue stirring at -78 °C. The reaction time will vary depending on the electrophile (typically 1-4 hours).

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

Protocol 4: Auxiliary Cleavage to Form a Chiral Carboxylic Acid

This protocol describes the cleavage of the chiral auxiliary to yield the free carboxylic acid.

Materials:

-

Alkylated N-acyl oxazolidinone

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (30% aqueous solution)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na₂SO₃) solution

Procedure:

-

Dissolve the alkylated N-acyl oxazolidinone (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous hydrogen peroxide (4 equivalents), followed by an aqueous solution of lithium hydroxide (2 equivalents).

-

Stir the mixture vigorously at 0 °C for 1-2 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Extract the recovered chiral auxiliary with an organic solvent (e.g., dichloromethane).

-

Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid (e.g., 1M HCl).

-

Extract the carboxylic acid product with an organic solvent.

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the chiral carboxylic acid.

Data Presentation

The following tables summarize typical results for the diastereoselective alkylation of N-propionyl oxazolidinones, demonstrating the high levels of stereocontrol achievable with this methodology.

Table 1: Diastereoselective Alkylation of N-Propionyl-(4S)-4-benzyl-2-oxazolidinone

| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | CH₃I | LDA | 97:3 | 85 |

| 2 | CH₃CH₂I | LDA | 98:2 | 88 |

| 3 | BnBr | LDA | >99:1 | 92 |

| 4 | Allyl-Br | NaHMDS | 98:2 | 90 |

| 5 | i-PrI | NaHMDS | 95:5 | 75 |

Data are representative and compiled from various literature sources.

Table 2: Diastereoselective Alkylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | CH₃I | LDA | 99:1 | 91 |

| 2 | CH₃CH₂I | LDA | >99:1 | 93 |

| 3 | BnBr | NaHMDS | >99:1 | 95 |

| 4 | Allyl-Br | NaHMDS | 99:1 | 92 |

| 5 | c-Hex-CH₂Br | LDA | >99:1 | 89 |

Data are representative and compiled from various literature sources.

Visualization of Key Concepts

Reaction Mechanism and Stereochemical Model

The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinones is attributed to the formation of a rigid, chelated (Z)-enolate. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.

Caption: General workflow for diastereoselective alkylation using a chiral oxazolidinone auxiliary.

Stereochemical Model of Alkylation

The following diagram illustrates the steric hindrance provided by the C4 substituent, which directs the electrophilic attack.

Caption: Stereochemical model showing the directed attack of an electrophile on the chelated enolate.

Conclusion

The use of chiral oxazolidine auxiliaries, particularly N-acyl-2-phenyl-oxazolidinone derivatives, provides a powerful and reliable method for the diastereoselective alkylation of prochiral enolates. The protocols outlined in this document, along with the representative data, offer a solid foundation for researchers in organic synthesis and drug development to apply this methodology in their work. The high diastereoselectivities, operational simplicity, and the ability to recover the chiral auxiliary make this a highly valuable tool in the synthesis of enantiomerically pure compounds.

Application Notes and Protocols for the Cleavage of the 2-Methyl-2-Phenyl-Oxazolidine Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods available for the cleavage of the 2-methyl-2-phenyl-oxazolidine auxiliary, a chiral auxiliary utilized in asymmetric synthesis to control stereochemical outcomes. The protocols detailed below are designed to enable the efficient removal of the auxiliary to yield the desired chiral carboxylic acids, alcohols, or other functional groups.

Introduction to the 2-Methyl-2-Phenyl-Oxazolidine Auxiliary

The 2-methyl-2-phenyl-oxazolidine auxiliary, derived from (1R,2S)-(-)-norephedrine or its enantiomer, is a valuable tool in stereoselective synthesis. Its rigid structure, conferred by the geminal methyl and phenyl substituents at the C2 position, provides a well-defined chiral environment for controlling the approach of reagents to a tethered substrate. Following the desired stereoselective transformation, the auxiliary must be cleaved under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. The choice of cleavage method depends on the desired functional group in the final product and the compatibility of the substrate with the reaction conditions.

Cleavage Methodologies

Several strategies have been developed for the cleavage of oxazolidine-based chiral auxiliaries. The primary methods include hydrolytic, reductive, and oxidative cleavage. The stability of the 2-methyl-2-phenyl-oxazolidine ring, which is an N,O-acetal, is influenced by the substituents at the 2-position. The presence of a phenyl group generally increases the rate of hydrolysis compared to auxiliaries with only alkyl substituents at this position.

A summary of common cleavage methods and the resulting products is presented below:

| Cleavage Method | Reagents | Product | Reference |

| Hydrolytic (Acidic) | HCl, H2SO4, TFA | Carboxylic Acid | [1] |

| Hydrolytic (Basic) | LiOH/H₂O₂ | Carboxylic Acid | [2][3] |

| Reductive | LiAlH₄, NaBH₄ | Alcohol | [4] |

| Oxidative | Pb(OAc)₄, NaIO₄ | Carboxylic Acid | [5] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to Yield Carboxylic Acids

This protocol describes the cleavage of an N-acyl-2-methyl-2-phenyl-oxazolidine to the corresponding carboxylic acid using acidic conditions.

Materials:

-

N-acyl-2-methyl-2-phenyl-oxazolidine derivative

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the N-acyl-2-methyl-2-phenyl-oxazolidine (1.0 equiv) in THF (0.1 M solution).

-

To the stirred solution, add 1 M HCl (5.0 equiv) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

-

Purify the product by column chromatography or recrystallization as required.

Expected Yield: 65-95%[6]

Protocol 2: Reductive Cleavage to Yield Alcohols

This protocol details the reductive cleavage of the N-acyl-2-methyl-2-phenyl-oxazolidine auxiliary to furnish the corresponding primary alcohol.

Materials:

-

N-acyl-2-methyl-2-phenyl-oxazolidine derivative

-